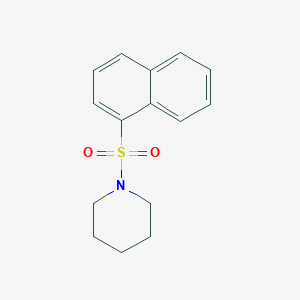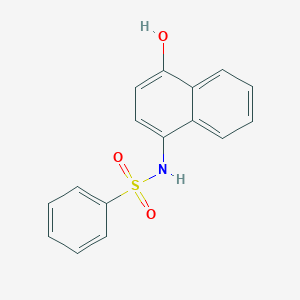
4-(phenylethynyl)aniline
Descripción general
Descripción
4-(phenylethynyl)aniline is an organic compound with the molecular formula C14H11N It is characterized by the presence of a phenylethynyl group attached to an aniline moiety
Aplicaciones Científicas De Investigación
4-(phenylethynyl)aniline has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: Due to its electronic properties, it is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Safety and Hazards
The safety information available indicates that 4-(2-Phenylethynyl)aniline may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
It is known that aniline, a structurally similar compound, can be metabolized by aniline dioxygenase This suggests that 4-(2-Phenylethynyl)aniline may interact with similar enzymes and proteins
Cellular Effects
It is known that aniline and its derivatives can cause irritation and damage to the eyes, skin, and respiratory system This suggests that 4-(2-Phenylethynyl)aniline may have similar effects on cells, potentially influencing cell function and cellular processes
Molecular Mechanism
It is known that aniline can undergo reactions such as the Sonogashira coupling reaction and the Glaser-Hay coupling reaction. These reactions involve the coupling of an alkyne (phenylethyne) with an aromatic amine (aniline) to form the desired product. It is possible that 4-(2-Phenylethynyl)aniline may undergo similar reactions.
Temporal Effects in Laboratory Settings
It is known that aniline and its derivatives can be stable under certain conditions
Metabolic Pathways
It is known that aniline can be metabolized by aniline dioxygenase . This suggests that 4-(2-Phenylethynyl)aniline may be involved in similar metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(phenylethynyl)aniline is typically synthesized through the reaction of aniline with phenylacetylene. This reaction can be carried out under inert conditions, often in the presence of a suitable catalyst. Common catalysts include palladium-based catalysts, which facilitate the coupling of the alkyne (phenylacetylene) with the aromatic amine (aniline) to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 4-(phenylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives under specific conditions.
Reduction: Reduction reactions can convert the triple bond in the phenylethynyl group to a double or single bond.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Nitro or halogenated aniline derivatives.
Comparación Con Compuestos Similares
- 4-(2-Phenylethenyl)aniline
- 2-(Phenylethynyl)aniline
- 4-(Phenylethynyl)phenol
Comparison: 4-(phenylethynyl)aniline is unique due to the presence of both the phenylethynyl group and the aniline moiety, which confer distinct electronic and chemical properties. Compared to 4-(2-Phenylethenyl)aniline, the ethynyl group in this compound provides additional reactivity and potential for further functionalization .
Propiedades
IUPAC Name |
4-(2-phenylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQRHOQXHVJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404945 | |
| Record name | 4-(2-phenylethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-25-8 | |
| Record name | 4-(2-phenylethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B184076.png)
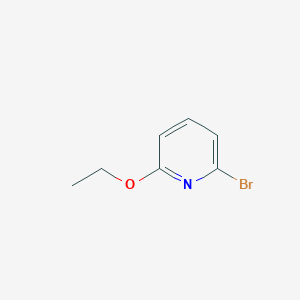
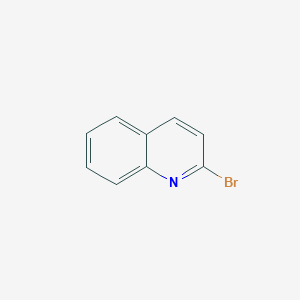

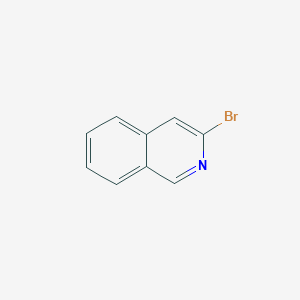
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
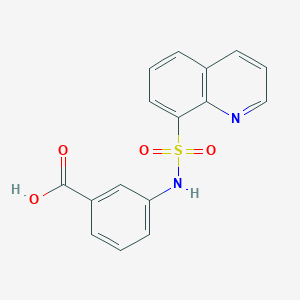

![1-Methylbenzo[cd]indol-2(1H)-one](/img/structure/B184090.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)

